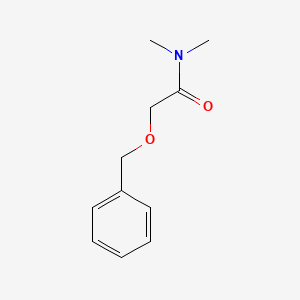

2-Benzyloxy-N,N-dimethyl-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-phenylmethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)11(13)9-14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVUHPBLCIOQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide from Benzyl Alcohol

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a detailed scientific and practical overview for the synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide, a valuable intermediate in pharmaceutical and organic chemistry. The primary method detailed is the Williamson ether synthesis, a robust and well-established reaction for forming ether linkages. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses the rationale behind reagent and condition selection, and addresses critical safety considerations. Furthermore, it explores process optimization through phase-transfer catalysis as a viable alternative approach. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to ensure a reproducible and efficient synthesis.

Introduction: Strategic Importance and Synthetic Overview

The benzyloxy-acetamide moiety is a key structural motif found in a variety of biologically active molecules. The ether linkage provides a stable, yet flexible connection, while the dimethyl-acetamide group can influence solubility and metabolic stability. The synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide from readily available starting materials like benzyl alcohol is therefore a critical process for the construction of more complex pharmaceutical intermediates.

This guide focuses on the most direct and reliable route for this transformation: the Williamson ether synthesis. This method involves two primary steps:

-

Deprotonation: The formation of a potent nucleophile, sodium benzoxide, by treating benzyl alcohol with a strong, non-nucleophilic base.

-

Nucleophilic Substitution (SN2): The subsequent reaction of the benzoxide with an electrophilic partner, 2-chloro-N,N-dimethylacetamide, to form the desired ether bond.

This approach is favored for its high efficiency and the predictable nature of the SN2 mechanism when using a primary alcohol derivative.[1][2]

Mechanistic Deep Dive: The Williamson Ether Synthesis Pathway

The synthesis proceeds via a classical SN2 mechanism.[1][3] The causality of the process is rooted in the generation of a strong nucleophile that subsequently displaces a halide leaving group from an electrophilic carbon center.

Step 1: Formation of the Alkoxide Nucleophile Benzyl alcohol, while nucleophilic, is not potent enough to displace the chloride from 2-chloro-N,N-dimethylacetamide directly. Therefore, it must first be converted to its conjugate base, the benzoxide anion. Sodium hydride (NaH), a strong and non-nucleophilic base, is ideal for this purpose as it irreversibly deprotonates the alcohol, producing sodium benzoxide and hydrogen gas.[1] The evolution of hydrogen gas also serves as a visual indicator that the reaction has initiated.

Step 2: SN2 Displacement The resulting sodium benzoxide is a powerful nucleophile. It attacks the electrophilic methylene carbon (the carbon bonded to the chlorine atom) of 2-chloro-N,N-dimethylacetamide. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a chiral center). The chloride ion is displaced as the leaving group, forming the stable C-O ether bond and sodium chloride as a byproduct.[1][2]

Caption: Step-by-step experimental workflow for the synthesis.

4.3 Step-by-Step Methodology

1. Preparation:

-

Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a condenser under a nitrogen or argon atmosphere.

-

To the flask, add anhydrous tetrahydrofuran (THF).

2. Deprotonation of Benzyl Alcohol:

-

Cool the THF to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF. Caution: NaH reacts violently with water. [4] * In the addition funnel, prepare a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF.

-

Add the benzyl alcohol solution dropwise to the NaH suspension at 0 °C. Maintain slow addition to control the evolution of hydrogen gas.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the sodium benzoxide.

3. Nucleophilic Substitution:

-

Prepare a solution of 2-chloro-N,N-dimethylacetamide (1.05 equivalents) in anhydrous THF and add it to the addition funnel.

-

Add the chloro-acetamide solution dropwise to the reaction mixture at room temperature.

-

Once the addition is complete, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours.

4. Reaction Monitoring and Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl alcohol is consumed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

CAUTION: Carefully and slowly quench the reaction by the dropwise addition of deionized water to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

-

Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 2-Benzyloxy-N,N-dimethyl-acetamide as a pure product.

Data and Characterization

The final product should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Yield (Typical) | 75-90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 ppm (m, 5H, Ar-H), 4.6 ppm (s, 2H, -O-CH₂-Ar), 4.1 ppm (s, 2H, -O-CH₂-CO), 3.0 ppm (s, 3H, N-CH₃), 2.9 ppm (s, 3H, N-CH₃) |

Alternative Approach: Phase-Transfer Catalysis (PTC)

For industrial-scale synthesis, minimizing the use of strong, hazardous bases like NaH and simplifying the reaction setup is often desirable. Phase-Transfer Catalysis (PTC) offers an elegant solution. [5] Concept: In a PTC system, the reaction occurs in a biphasic (liquid-liquid) system, typically an organic solvent (e.g., toluene) and a concentrated aqueous solution of a base (e.g., 50% NaOH). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride, BTEAC), is used. [6][7] Mechanism in this Context:

-

The benzyl alcohol is deprotonated by the hydroxide ion at the interface of the two phases.

-

The phase-transfer catalyst (Q⁺X⁻) exchanges its anion for the benzoxide anion (BnO⁻), forming an ion pair (Q⁺OBn⁻).

-

This new ion pair is soluble in the organic phase and is transported away from the interface. [5]4. In the organic phase, the "naked" benzoxide anion reacts with the 2-chloro-N,N-dimethylacetamide.

-

The catalyst (now Q⁺Cl⁻) returns to the aqueous interface to repeat the cycle.

Advantages:

-

Avoids the use of hazardous and moisture-sensitive reagents like NaH. [7]* Uses inexpensive bases like NaOH. [7]* Often requires milder reaction conditions and simpler equipment. [7]

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory. All operations should be performed in a well-ventilated chemical fume hood.

| Reagent | Key Hazards | Recommended PPE |

| Sodium Hydride (NaH) | Flammable solid, water-reactive (releases flammable H₂ gas). [4]Causes severe skin burns and eye damage. | Flame-retardant lab coat, safety goggles, face shield, nitrile gloves. [4] |

| 2-Chloro-N,N-dimethylacetamide | Corrosive. [8]Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. [8] | Lab coat, safety goggles, nitrile gloves. [8] |

| Benzyl Alcohol | Harmful if swallowed or inhaled. Causes serious eye irritation. | Lab coat, safety goggles, nitrile gloves. |

| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. | Lab coat, safety goggles, nitrile gloves. |

Conclusion

The synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide from benzyl alcohol is most effectively achieved through the Williamson ether synthesis. The use of sodium hydride in an anhydrous aprotic solvent provides a reliable and high-yielding pathway, grounded in the well-understood SN2 mechanism. The detailed protocol herein serves as a robust blueprint for laboratory-scale synthesis. For process scale-up and green chemistry considerations, the implementation of a phase-transfer catalysis system presents a compelling and safer alternative. This guide provides the necessary technical foundation for researchers to confidently and successfully execute this important chemical transformation.

References

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. (2021, July 5). Chemistry LibreTexts. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. [Link]

-

Sodium Hydride - Standard Operating Procedure. (2012, December 14). University of California. [Link]

-

Phase Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

-

Phase Transfer Catalysts for Polymers | Catana™ PTC. SACHEM, Inc.[Link]

-

Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. (2025, August 7). ResearchGate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. crdeepjournal.org [crdeepjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. sacheminc.com [sacheminc.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N,N-Dimethylacetamide (DMAc): Properties, Synthesis, and Applications in Modern Research and Development

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of N,N-Dimethylacetamide (DMAc), a versatile aprotic solvent with significant utility in both laboratory and industrial settings. While specific literature on "2-Benzyloxy-N,N-dimethyl-acetamide" is not extensively available, this document focuses on the well-characterized and widely used parent compound, DMAc. A theoretical synthesis for the benzyloxy derivative is also proposed, grounded in established chemical principles.

Core Compound Identification: N,N-Dimethylacetamide

IUPAC Name: N,N-Dimethylacetamide[1][2]

Synonyms: DMAc, DMA, Acetic acid dimethylamide, Acetyldimethylamine[3]

CAS Number: 127-19-5[1]

N,N-Dimethylacetamide is a colorless, high-boiling, water-miscible organic compound.[1] It is a dipolar, aprotic solvent known for its exceptional ability to dissolve a wide range of substances, including many polymers and inorganic salts.[4][5] Its utility is particularly pronounced in organic synthesis and the production of pharmaceuticals and polymers.[4][6]

Physicochemical Properties of N,N-Dimethylacetamide

A summary of the key physicochemical properties of N,N-Dimethylacetamide is presented in the table below. This data is crucial for its application in experimental design and process scale-up.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | [3] |

| Molar Mass | 87.12 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 165 - 166 °C | [3] |

| Melting Point | -20 °C | [3] |

| Density | 0.94 g/cm³ (at 20 °C) | [3] |

| Solubility in Water | Miscible | [1] |

| Flash Point | 64 °C | [3] |

Synthesis of N,N-Dimethylacetamide: Established Methodologies

The industrial production of N,N-Dimethylacetamide is primarily achieved through two main routes: the reaction of dimethylamine with acetic acid or its derivatives.

Acetic Acid Route

This method involves the direct reaction of acetic acid with dimethylamine.[7] The process is typically carried out at elevated temperatures and can be performed as a continuous process.[7] The reaction proceeds in two stages: an initial acid-base reaction to form a salt, followed by dehydration to the amide.[8]

Reaction: CH₃COOH + (CH₃)₂NH → CH₃CON(CH₃)₂ + H₂O

Experimental Protocol: Synthesis of N,N-Dimethylacetamide via the Acetic Acid Route [7]

-

Reactant Charging: Gaseous dimethylamine is introduced into a reaction vessel containing acetic acid.

-

Reaction Conditions: The reaction is exothermic and proceeds continuously. The temperature is carefully controlled to optimize the reaction rate and minimize side reactions.

-

Purification: The crude product is subjected to distillation to remove water and any unreacted starting materials. The fraction collected between 164-166.5°C yields high-purity N,N-Dimethylacetamide.[7]

Acetic Anhydride Route

An alternative synthesis involves the reaction of acetic anhydride with dimethylamine.[7] This method is also exothermic and yields N,N-Dimethylacetamide and acetic acid as a byproduct.

Reaction: (CH₃CO)₂O + (CH₃)₂NH → CH₃CON(CH₃)₂ + CH₃COOH

Experimental Protocol: Synthesis of N,N-Dimethylacetamide via the Acetic Anhydride Route [7]

-

Reactant Introduction: Dehydrated and purified dimethylamine gas is bubbled through acetic anhydride at room temperature.

-

Temperature Control: The exothermic reaction causes the temperature to rise. The reaction is considered complete when the temperature ceases to increase (around 170°C).

-

Neutralization and Extraction: The reaction mixture is cooled and neutralized with an alkaline solution to a pH of 8-9, leading to the precipitation of sodium acetate.

-

Purification: The organic layer is washed, and azeotropic dehydration is performed using an appropriate solvent, followed by fractional distillation to isolate the pure product.[7]

Caption: Synthesis pathways for N,N-Dimethylacetamide.

Theoretical Synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide

While direct synthesis protocols for 2-Benzyloxy-N,N-dimethyl-acetamide are not readily found in the surveyed literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A common method for introducing an alpha-substituent to an amide is through the enolate.

A potential two-step synthesis could involve:

-

Alpha-Halogenation of N,N-Dimethylacetamide: The first step would be the halogenation of the alpha-carbon of DMAc. This can be achieved using a variety of reagents, for instance, N-bromosuccinimide (NBS) under appropriate conditions to yield 2-bromo-N,N-dimethylacetamide.

-

Williamson Ether Synthesis: The resulting alpha-halo amide can then undergo a Williamson ether synthesis with benzyl alcohol. In the presence of a suitable base to deprotonate the benzyl alcohol, the resulting benzyl alkoxide would act as a nucleophile, displacing the bromide to form the desired 2-Benzyloxy-N,N-dimethyl-acetamide.

Proposed Reaction Scheme:

-

CH₃CON(CH₃)₂ + NBS → BrCH₂CON(CH₃)₂ + Succinimide

-

BrCH₂CON(CH₃)₂ + C₆H₅CH₂OH + Base → C₆H₅CH₂OCH₂CON(CH₃)₂ + H-Base⁺Br⁻

Caption: Proposed synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide.

Applications in Research and Drug Development

N,N-Dimethylacetamide is a versatile solvent with a broad range of applications in both academic research and the pharmaceutical industry.

-

Pharmaceutical Synthesis: DMAc serves as a reaction medium for the synthesis of various active pharmaceutical ingredients (APIs).[6][9] Its ability to dissolve a wide range of organic molecules and its high boiling point make it suitable for reactions that require elevated temperatures.

-

Polymer Chemistry: It is extensively used in the production of polymers such as polyimides and polyacrylonitrile, which are used in a variety of high-performance materials.[6][9]

-

Excipient in Drug Formulations: DMAc is also used as an excipient in some drug formulations to enhance the solubility of poorly soluble active ingredients.[1]

-

Catalyst: In certain chemical reactions, DMAc can act as a catalyst, influencing reaction rates and product yields.[6] These reactions include cyclization, halogenation, and alkylation.[6]

Safety and Handling

N,N-Dimethylacetamide is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area. Chronic exposure can lead to hepatotoxicity, and at high doses, it may affect the central nervous system.[1] It is important to consult the Safety Data Sheet (SDS) before use and to wear appropriate personal protective equipment.

Conclusion

N,N-Dimethylacetamide is a cornerstone aprotic solvent in modern chemistry, with a well-established profile of properties, synthesis, and applications. Its versatility ensures its continued importance in both research and industrial processes. While the specific derivative, 2-Benzyloxy-N,N-dimethyl-acetamide, is not widely documented, its synthesis is theoretically achievable through standard organic transformations, highlighting the potential for further exploration of DMAc derivatives in novel applications.

References

-

Wikipedia. Dimethylacetamide. [Link]

-

American Chemical Society. N,N−Dimethylacetamide. [Link]

-

PubChem. CID 22370629. [Link]

-

MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]

- Google Patents. US20110082316A1 - Method for the production of n,n-dimethylacetamide (dmac).

-

Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide. [Link]

-

DrugBank. N,N-Dimethylacetamide. [Link]

-

Jieshunkang. N,N-Dimethylacetamide (DMAC): The Smart Choice for Modern Chemical Production. [Link]

- Google Patents. CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity.

-

PubChem. 2-methoxy-N,N-dimethylacetamide. [Link]

- Eureka.

-

RACO. N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti- thyroid activity?. [Link]

-

Oakwood Chemical. N,N-Dimethylacetamide. [Link]

Sources

- 1. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 2. CID 22370629 | C16H36N4O4 | CID 22370629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylacetamide CAS 127-19-5 | 803235 [merckmillipore.com]

- 4. acs.org [acs.org]

- 5. Process for synthesizing dimethylacetamide by ethyl acetate and dimethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

- 7. caloongchem.com [caloongchem.com]

- 8. CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity - Google Patents [patents.google.com]

- 9. N,N-Dimethylacetamide (DMAC): The Smart Choice for Modern Chemical Production - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of 2-Benzyloxy-N,N-dimethyl-acetamide

Introduction: The Importance of Solubility in Drug Development

For researchers, scientists, and drug development professionals, understanding the solubility of a novel chemical entity is a critical early step. Solubility dictates formulation strategies, impacts bioavailability, and influences the choice of solvents for synthesis and purification. This guide provides an in-depth look at the solubility of "2-Benzyloxy-N,N-dimethyl-acetamide," a compound of interest in modern synthetic chemistry.

Molecular Structure Analysis and Predicted Physicochemical Properties

The structure of 2-Benzyloxy-N,N-dimethyl-acetamide combines several key functional groups that will govern its solubility:

-

A Tertiary Amide Group (-CON(CH₃)₂): This group is highly polar due to the electronegativity of the oxygen and nitrogen atoms. Unlike primary or secondary amides, it lacks a hydrogen atom on the nitrogen, meaning it can act as a hydrogen bond acceptor (at the carbonyl oxygen) but not a hydrogen bond donor.[1][2][3][4] This is a critical distinction from simpler amides. Tertiary amides, with the exception of highly polar examples like N,N-dimethylformamide, tend to have lower water solubility than their primary and secondary counterparts.[1][4]

-

A Benzyloxy Group (-OCH₂C₆H₅): This group introduces both polar (the ether linkage) and non-polar (the benzyl group's aromatic ring) characteristics. The ether oxygen can also act as a hydrogen bond acceptor. The bulky, non-polar benzene ring will contribute significantly to the molecule's overall lipophilicity, likely favoring solubility in less polar organic solvents.

-

An Aliphatic Spacer (-CH₂-): This methylene group provides flexibility to the molecule.

Based on this structure, we can predict that 2-Benzyloxy-N,N-dimethyl-acetamide is a moderately polar molecule. Its solubility will be a balance between the polar amide and ether functionalities and the non-polar benzyl and dimethyl groups.

Theoretical Framework: The Principle of "Like Dissolves Like"

The adage "like dissolves like" is the cornerstone of solubility prediction.[5][6][7] This principle states that a solute will dissolve best in a solvent that has similar intermolecular forces. For 2-Benzyloxy-N,N-dimethyl-acetamide, we must consider the following interactions:

-

Dipole-Dipole Interactions: The polar amide group will interact favorably with polar solvents.

-

Hydrogen Bonding: As a hydrogen bond acceptor, the compound will have favorable interactions with protic solvents (e.g., alcohols) that can donate a hydrogen bond.

-

Van der Waals Forces (London Dispersion Forces): The non-polar benzyl group will interact well with non-polar solvents through these weaker forces.

Therefore, we can anticipate that 2-Benzyloxy-N,N-dimethyl-acetamide will exhibit good solubility in a range of polar aprotic and moderately polar protic solvents. Its solubility in highly non-polar solvents like hexanes may be limited due to the polarity of the amide group, while its solubility in highly polar protic solvents like water may be limited by the large non-polar benzyl group.

Strategic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial. The following table outlines a suggested panel of organic solvents, categorized by their polarity and hydrogen bonding capabilities, to comprehensively map the solubility profile of 2-Benzyloxy-N,N-dimethyl-acetamide.

| Solvent Category | Example Solvents | Predicted Solubility of 2-Benzyloxy-N,N-dimethyl-acetamide | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipoles that can interact with the polar amide group. The absence of hydrogen bond donation prevents competition with potential solute-solute interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the carbonyl and ether oxygens of the solute. However, the non-polar benzyl group may limit very high solubility. |

| Non-Polar | Toluene, Dichloromethane (DCM) | Moderate | These solvents can interact with the benzyl group through van der Waals forces. DCM has a dipole that can interact with the amide group. |

| Aliphatic Non-Polar | Hexane, Cyclohexane | Low | The high polarity of the amide group is unlikely to be overcome by the weak van der Waals forces offered by these solvents. |

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed, step-by-step methodology for determining the thermodynamic (equilibrium) solubility of 2-Benzyloxy-N,N-dimethyl-acetamide. The shake-flask method is a reliable and widely used technique for this purpose.[8][9]

Materials and Equipment:

-

2-Benzyloxy-N,N-dimethyl-acetamide (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Glass vials with screw caps

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Vials: For each solvent to be tested, label a glass vial.

-

Addition of Solute: Add an excess amount of solid 2-Benzyloxy-N,N-dimethyl-acetamide to each vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period. This ensures that a saturated solution is achieved.

-

Addition of Solvent: Accurately pipette a known volume (e.g., 2.0 mL) of the respective solvent into each vial.

-

Initial Mixing: Cap the vials tightly and vortex for 1-2 minutes to disperse the solid.[10]

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of 2-Benzyloxy-N,N-dimethyl-acetamide.

-

Calculation of Solubility: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Intermolecular Interactions Influencing Solubility

Caption: Potential intermolecular forces with different solvent types.

Data Summary Table

The following table should be used to record the experimentally determined solubility data for 2-Benzyloxy-N,N-dimethyl-acetamide at a specified temperature (e.g., 25 °C).

| Solvent | Solvent Category | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Acetone | Polar Aprotic | |||

| Acetonitrile | Polar Aprotic | |||

| Tetrahydrofuran | Polar Aprotic | |||

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Dichloromethane | Non-Polar | |||

| Toluene | Non-Polar | |||

| Hexane | Aliphatic Non-Polar |

Conclusion

While pre-existing data on the solubility of 2-Benzyloxy-N,N-dimethyl-acetamide is limited, a thorough understanding of its molecular structure allows for a rational and predictive approach to determining its solubility profile. By applying the principles of intermolecular forces and employing a systematic experimental methodology such as the shake-flask method, researchers can reliably generate the necessary data to advance their drug development and synthesis programs. This guide provides the necessary theoretical foundation and practical steps to achieve this critical characterization.

References

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31374, Dimethylacetamide. [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

-

LibreTexts. (2023, January 22). Amides Background. Chemistry LibreTexts. [Link]

-

Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Wikipedia. (2024, January 15). Amide. In Wikipedia. [Link]

-

Kuki, A., et al. (1998). Intramolecular benzyl–benzyl interactions in protonated benzyl diethers in the gas phase. Effects of internal hydrogen bonding. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. [Link]

-

LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

-

Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. [Link]

-

Mey, A. S. J. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

Lab Reporter. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. [Link]

-

LibreTexts. (2020, August 21). 3.4: Physical Properties of Amides. Chemistry LibreTexts. [Link]

-

Wired Chemist. (n.d.). Selecting a Solvent. [Link]

-

Gupta, M., et al. (2024). A Thermoacoustical and DFT Exploration of Physio-chemical Properties for N,N-dimethylacetamide (DMA) with Water. Oriental Journal of Chemistry. [Link]

-

MDPI. (2024). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]

-

Al-Sultani, A. A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

-

Virtual Chemistry. (n.d.). NN-dimethylacetamide - GROMACS Molecule Database. [Link]

-

Wikipedia. (2024, January 10). Benzyl group. In Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

Sources

- 1. Amide - Wikipedia [en.wikipedia.org]

- 2. scienceready.com.au [scienceready.com.au]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. caymanchem.com [caymanchem.com]

- 6. Predicting Solubility | Rowan [rowansci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. scispace.com [scispace.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Potential Applications of 2-Benzyloxy-N,N-dimethyl-acetamide in Organic Chemistry

Abstract

This technical guide explores the potential applications of the novel compound, 2-Benzyloxy-N,N-dimethyl-acetamide, in the realm of modern organic chemistry. While direct literature on this specific molecule is scarce, a comprehensive analysis of its constituent functional groups—the benzyloxy protecting group and the N,N-dimethyl-acetamide moiety—allows for the extrapolation of its synthetic utility. This document will serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a theoretical framework for the synthesis, reactivity, and potential applications of this promising, yet underexplored, chemical entity. We will delve into its role as a versatile building block, a protected amino acid surrogate, and a potential precursor for more complex molecular architectures.

Introduction: Unveiling a Multifaceted Synthetic Intermediate

The relentless pursuit of novel molecular entities with unique biological activities and material properties necessitates a deep understanding of the tools available to the synthetic chemist. 2-Benzyloxy-N,N-dimethyl-acetamide emerges as a compound of interest, not from a wealth of existing research, but from the inherent potential suggested by its structure. The juxtaposition of a readily cleavable benzyloxy protecting group with a robust N,N-dimethyl-acetamide handle presents a unique combination of functionalities. This guide will illuminate the plausible synthetic pathways leveraging this structure, offering insights into its application as a strategic intermediate in complex molecule synthesis.

Synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide: A Practical Approach

The most logical and efficient synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide begins with the commercially available precursor, benzyloxyacetic acid. The synthesis can be envisioned as a two-step process, as outlined below.

Step 1: Activation of Benzyloxyacetic Acid

To facilitate the amidation reaction, the carboxylic acid must first be activated. A common and effective method is the conversion of the carboxylic acid to its corresponding acyl chloride.

-

Experimental Protocol:

-

To a solution of benzyloxyacetic acid (1.0 eq.) in an inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction with oxalyl chloride.

-

The reaction mixture is stirred at room temperature for 1-2 hours, or until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 2-(benzyloxy)acetyl chloride. This reactive intermediate is typically used in the next step without further purification.[1][2]

-

Step 2: Amidation with Dimethylamine

The resulting 2-(benzyloxy)acetyl chloride is a potent acylating agent that readily reacts with dimethylamine to form the target amide.[1][2]

-

Experimental Protocol:

-

The crude 2-(benzyloxy)acetyl chloride is dissolved in a fresh portion of an inert aprotic solvent like DCM.

-

The solution is cooled to 0 °C.

-

A solution of dimethylamine (2.2 eq., either as a solution in a solvent like THF or as a gas bubbled through the solution) is added dropwise. An excess of the amine is used to neutralize the HCl byproduct.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to afford the crude 2-Benzyloxy-N,N-dimethyl-acetamide.

-

Purification can be achieved by column chromatography on silica gel.

-

Diagram: Synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide

Caption: Cleavage of the benzyl ether to unmask the hydroxyl group.

Precursor to Chiral α-Hydroxy Amides

The methylene group alpha to the carbonyl in 2-Benzyloxy-N,N-dimethyl-acetamide could potentially be functionalized. Subsequent debenzylation would provide access to chiral α-hydroxy amides, which are important structural motifs in many biologically active molecules.

Amide Reduction to Access Functionalized Amines

The amide functionality, while generally stable, can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would transform 2-Benzyloxy-N,N-dimethyl-acetamide into 2-(benzyloxy)-N,N-dimethylethanamine, a potentially useful intermediate.

-

Experimental Protocol (Amide Reduction):

-

To a solution of lithium aluminum hydride (excess, e.g., 2-3 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C, add a solution of 2-Benzyloxy-N,N-dimethyl-acetamide in the same solvent dropwise.

-

The reaction mixture is then typically heated to reflux for several hours.

-

After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., NaOH).

-

The resulting salts are filtered off, and the filtrate is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the crude amine, which can be purified by distillation or chromatography.

-

Physicochemical and Spectroscopic Data (Predicted)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in most common organic solvents (DCM, THF, EtOAc, etc.). Limited solubility in water. |

| ¹H NMR | Signals corresponding to the benzyl group (aromatic protons and benzylic CH₂), the methylene group adjacent to the ether oxygen, and the two N-methyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, benzylic carbon, the methylene carbon alpha to the carbonyl, and the N-methyl carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the tertiary amide, typically in the range of 1630-1680 cm⁻¹. |

Conclusion and Future Outlook

2-Benzyloxy-N,N-dimethyl-acetamide represents a synthetically attractive yet underutilized molecule. Its straightforward synthesis and the strategic placement of a benzyloxy protecting group make it a promising intermediate for the construction of more complex molecules, particularly those containing a hydroxyacetamide or a related amino alcohol fragment. The protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers to explore the utility of this compound in their own synthetic endeavors. Further investigation into the reactivity of the α-methylene group and the development of asymmetric transformations would undoubtedly expand the synthetic toolbox and solidify the position of 2-Benzyloxy-N,N-dimethyl-acetamide as a valuable building block in organic chemistry.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

-

Organic Syntheses Procedure, Acrylamide, N-benzyl -. [Link]

-

PubChem Compound Summary for CID 290301, (Benzyloxy)acetic acid. [Link]

-

Filo, With the aid of chemical equations, show how dimethylamine reacts with... [Link]

-

Organic Chemistry Portal, Benzyl Ethers - Protecting Groups. [Link]

-

Khan Academy, Amide formation from carboxylic acid derivatives. [Link]

- Glover, S. A.; Goosen, A.; Golding, S. L.; McCleland, C. W. Decarboxylations of 2-alkoxy- and 2-aryloxyalkanoic acids, mixed acetal synthesis. S. Afr. J. Chem.1984, 37, 35-40.

-

LookChem, Cas 19810-31-2,Benzyloxyacetyl chloride. [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-Benzyloxy-N,N-dimethyl-acetamide

Introduction: The Imperative of Stability

In the landscape of pharmaceutical research and fine chemical synthesis, 2-Benzyloxy-N,N-dimethyl-acetamide serves as a valuable intermediate and building block. Its molecular architecture, featuring a robust benzyl ether and a tertiary amide, bestows upon it specific chemical properties that are advantageous in multi-step syntheses. However, the long-term integrity of any chemical entity is paramount for the reproducibility of experimental outcomes and the safety and efficacy of final products. Understanding the stability profile of 2-Benzyloxy-N,N-dimethyl-acetamide is not merely an academic exercise; it is a critical component of quality control, ensuring that the material remains fit for purpose from the moment of its synthesis to its final application.

This guide provides an in-depth analysis of the chemical stability of 2-Benzyloxy-N,N-dimethyl-acetamide. We will dissect the molecule's inherent vulnerabilities, explore its degradation pathways under various stress conditions, and establish a set of field-proven protocols for its optimal storage and stability assessment. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the compound's purity and integrity.

Chemical Profile: A Tale of Two Functional Groups

The stability of 2-Benzyloxy-N,N-dimethyl-acetamide is fundamentally governed by the interplay of its two primary functional groups: the benzyl ether and the N,N-disubstituted amide.

-

The N,N-Dimethyl-acetamide Moiety: The tertiary amide is known for its relative stability. Unlike primary or secondary amides, the absence of an N-H bond makes it less susceptible to certain reactions and enhances its stability. However, it is not inert. The amide bond can undergo hydrolysis under forcing conditions, typically requiring heating with strong aqueous acids or bases.[1][2] The N,N-dimethylacetamide (DMAc) portion of the molecule is stable to strong bases but will hydrolyze in the presence of acids.[3]

-

The Benzyl Ether Moiety: Benzyl ethers are widely used as protecting groups in organic synthesis precisely because of their stability across a broad range of chemical conditions, including strongly acidic and basic environments.[4][5] Their primary liability is their susceptibility to cleavage via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst).[6][7] While generally resistant to hydrolysis, cleavage can be forced with very strong acids.[6] The benzylic carbon is also a potential site for oxidation.

This dual-functionality dictates a nuanced approach to stability, where conditions that threaten one part of the molecule may leave the other unscathed.

In-Depth Stability Analysis and Degradation Pathways

A molecule's stability is its resistance to chemical change. For 2-Benzyloxy-N,N-dimethyl-acetamide, the primary degradation concerns are hydrolysis, oxidation, and reductive cleavage.

Hydrolytic Stability

Hydrolysis is a reaction with water, often catalyzed by acid or base, that can cleave chemical bonds.[8]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., HCl, H₂SO₄) and heat, the amide linkage is the more probable site of attack compared to the benzyl ether.[1] The reaction proceeds via protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9] This ultimately yields benzyloxyacetic acid and a dimethylammonium salt.

-

Base-Catalyzed Hydrolysis: Under strong alkaline conditions (e.g., NaOH) with heating, the amide can also be hydrolyzed. The reaction involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This process results in the formation of a carboxylate salt (sodium benzyloxyacetate) and dimethylamine.[2]

-

Neutral Conditions: At neutral pH and ambient temperature, 2-Benzyloxy-N,N-dimethyl-acetamide is expected to be chemically stable.

Oxidative and Reductive Stability

-

Oxidative Degradation: The benzylic position (the -O-CH₂-Ph group) is susceptible to oxidation, which could potentially lead to the formation of a benzoate ester. This would require the presence of strong oxidizing agents. General handling should avoid such agents.[10][11]

-

Reductive Cleavage (A Key Incompatibility): The most significant vulnerability of the molecule is the hydrogenolysis of the benzyl ether. This is not a common storage concern but is critical in a synthetic context. Catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel) will readily cleave the benzyl C-O bond to yield 2-hydroxy-N,N-dimethyl-acetamide (and toluene as a byproduct).[6][7] Therefore, the compound is incompatible with transition metal hydrogenation catalysts.

Photostability

Compounds containing aromatic rings, such as the benzyl group, can absorb UV light. This energy absorption can lead to photochemical degradation. As per ICH guidelines, the intrinsic photostability of a molecule should be evaluated to ensure that light exposure does not cause unacceptable changes.[12] Direct, prolonged exposure to sunlight or high-intensity UV sources should be avoided.

Thermal Stability

The parent solvent, N,N-Dimethylacetamide, has a high boiling point of 165.1 °C, which suggests good thermal stability for the amide portion of the molecule.[13] The product is generally stable at standard ambient temperatures. However, strong heating should be avoided as it can accelerate other degradation pathways, particularly hydrolysis.

Diagram 1: Potential Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of 2-Benzyloxy-N,N-dimethyl-acetamide.

Caption: Primary degradation routes for 2-Benzyloxy-N,N-dimethyl-acetamide.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of 2-Benzyloxy-N,N-dimethyl-acetamide, adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets of analogous compounds and general chemical principles.

| Parameter | Recommendation | Rationale and Causality |

| Container | Tightly closed, properly labeled glass or chemically resistant container.[14] | Prevents exposure to atmospheric moisture and contaminants. DMAc is hygroscopic.[14] |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen, argon).[10] | Minimizes the risk of oxidative degradation at the benzylic position. |

| Temperature | Store in a cool, dry, and well-ventilated place.[10][15] Keep away from heat and sources of ignition.[15] | Prevents acceleration of potential degradation reactions and ensures safety, as related compounds are combustible liquids.[15] |

| Light Exposure | Protect from direct sunlight and UV light sources. Store in an amber vial or in a dark cabinet. | The benzyl group can absorb UV radiation, potentially leading to photolytic degradation. |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, strong bases, and hydrogenation catalysts.[10] | Prevents forced chemical degradation through oxidation, hydrolysis, or reductive cleavage of the benzyl ether. |

| Handling | Use in a well-ventilated area, preferably a fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16] | Minimizes inhalation and dermal exposure. Related compounds are classified as harmful and may cause reproductive harm.[15][16] |

Experimental Design: A Framework for Stability Assessment

A self-validating stability study is crucial for confirming the storage conditions and anticipated shelf-life. The protocols below are based on the principles outlined in the ICH Harmonized Guidelines.[17][18]

Forced Degradation (Stress Testing)

The objective of stress testing is to identify likely degradation products and demonstrate the specificity of the analytical method.

Experimental Protocol:

-

Sample Preparation: Prepare five separate solutions of 2-Benzyloxy-N,N-dimethyl-acetamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Acid Stress: To one sample, add 1N HCl to make the solution acidic. Heat at 60°C for 24-48 hours.

-

Base Stress: To a second sample, add 1N NaOH to make the solution alkaline. Heat at 60°C for 24-48 hours.

-

Oxidative Stress: To a third sample, add 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.

-

Thermal Stress: Heat a fourth sample (neutral solution) at 80°C for 72 hours.

-

Photolytic Stress: Expose the fifth sample to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: At appropriate time points, withdraw aliquots from each sample, neutralize the acid/base stressed samples, and analyze all by a stability-indicating analytical method (e.g., HPLC-UV). Compare the chromatograms to an unstressed control sample.

Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions.

Experimental Protocol:

-

Batch Selection: Use a representative batch of 2-Benzyloxy-N,N-dimethyl-acetamide with a known purity profile.

-

Packaging: Place accurately weighed samples into inert, tightly sealed containers (e.g., amber glass vials) that simulate the proposed storage packaging.

-

Storage Conditions: Store the samples under the proposed long-term conditions (e.g., 25°C / 60% RH) and accelerated conditions (e.g., 40°C / 75% RH).

-

Testing Schedule: Analyze the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[18]

-

Analytical Tests: At each time point, assess the samples for:

-

Appearance (visual inspection)

-

Assay (quantification of the parent compound)

-

Purity (detection and quantification of any degradation products)

-

-

Data Evaluation: Plot the assay value and impurity levels over time to establish a re-test period or shelf life.

Diagram 2: Workflow for a Long-Term Stability Study

This diagram outlines the logical flow of a comprehensive stability assessment program.

Caption: A systematic workflow for conducting a long-term stability study.

Conclusion

The stability of 2-Benzyloxy-N,N-dimethyl-acetamide is robust under standard, controlled conditions. Its primary liabilities—amide hydrolysis under harsh pH and thermal stress, and reductive cleavage of the benzyl ether—are well-defined and avoidable with proper protocols. By implementing the recommended storage conditions and employing rigorous stability testing methodologies, researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes. This guide serves as a foundational document, empowering scientists to handle and store this valuable chemical with the confidence that comes from a deep understanding of its chemical nature.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylacetamide (DMA). Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2022). Safety Data Sheet: N,N-dimethylacetamide. Retrieved from [Link]

- Google Patents. (1976). Process for the purification of N,N-dimethylacetamide. US3959371A.

-

Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

MDPI. (n.d.). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Retrieved from [Link]

-

ResearchGate. (2020). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Retrieved from [Link]

-

European Medicines Agency (EMA). (2003). Q1A(R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

ACS Publications. (2013). End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals. Macromolecules. Retrieved from [Link]

-

American Chemical Society (ACS). (2023). N,N−Dimethylacetamide. Retrieved from [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2018). New insights into the treatment of real N,N-dimethylacetamide contaminated wastewater using a membrane bioreactor and its membrane fouling implications. RSC Advances. Retrieved from [Link]

-

YouTube. (2019). Mechanism of Amide Hydrolysis. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2018). New insights into the treatment of real N,N-dimethylacetamide contaminated wastewater using a membrane bioreactor and its membrane fouling implications. RSC Advances. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

-

ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from [Link]

-

ACS Publications. (2024). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

Save My Exams. (2025). Reactions of Amides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. savemyexams.com [savemyexams.com]

- 3. acs.org [acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. ess.honeywell.com [ess.honeywell.com]

- 12. database.ich.org [database.ich.org]

- 13. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 14. carlroth.com [carlroth.com]

- 15. chempoint.com [chempoint.com]

- 16. chemos.de [chemos.de]

- 17. ema.europa.eu [ema.europa.eu]

- 18. pharma.gally.ch [pharma.gally.ch]

The Benzyloxy Group in 2-Benzyloxy-N,N-dimethyl-acetamide: A Comprehensive Technical Guide to its Reactivity and Manipulation

Abstract

The benzyloxy group, a cornerstone of protecting group chemistry, exhibits nuanced reactivity in the context of the molecule 2-Benzyloxy-N,N-dimethyl-acetamide. This in-depth technical guide provides a comprehensive analysis of the synthesis, stability, and, most critically, the chemical behavior of the benzyloxy moiety within this specific molecular framework. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the mechanistic underpinnings of key transformations, offers field-proven experimental protocols, and presents a comparative analysis of deprotection strategies. By integrating foundational principles with practical insights, this guide serves as an authoritative resource for the strategic manipulation of the benzyloxy group in complex synthetic endeavors.

Introduction: The Benzyl Ether as a Strategic Protecting Group

The benzyl ether is a widely employed protecting group for hydroxyl functionalities in multi-step organic synthesis, prized for its relative stability across a broad spectrum of reaction conditions, including acidic and basic media, as well as its inertness toward many oxidizing and reducing agents.[1] Its removal, however, can be orchestrated under specific and predictable conditions, offering a strategic advantage in the synthesis of complex molecules. In the context of 2-Benzyloxy-N,N-dimethyl-acetamide, the benzyloxy group masks a hydroxyl function at the α-position to an amide carbonyl. This positioning introduces electronic and steric factors that can influence the reactivity of the C-O ether bond, a central theme of this guide.

Synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide

The preparation of 2-Benzyloxy-N,N-dimethyl-acetamide typically proceeds via a two-step sequence, commencing with the synthesis of the precursor, 2-hydroxy-N,N-dimethyl-acetamide, followed by the benzylation of the hydroxyl group.

Synthesis of 2-Hydroxy-N,N-dimethyl-acetamide

Several synthetic routes to N,N-dimethylacetamide have been reported, including the reaction of acetic acid or its derivatives with dimethylamine.[2][3] For the hydroxylated analog, a common approach involves the reaction of an α-hydroxy acid derivative, such as methyl glycolate, with dimethylamine.

O-Benzylation: The Williamson Ether Synthesis

The most direct and widely used method for the formation of the benzyl ether in 2-Benzyloxy-N,N-dimethyl-acetamide is the Williamson ether synthesis.[4] This reaction involves the deprotonation of the hydroxyl group of 2-hydroxy-N,N-dimethyl-acetamide to form an alkoxide, which then acts as a nucleophile, displacing a halide from benzyl bromide or a related benzylating agent.

Experimental Protocol: Synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide

Step 1: Synthesis of 2-Hydroxy-N,N-dimethyl-acetamide

-

To a solution of methyl glycolate (1.0 eq) in a suitable solvent such as methanol or THF at 0 °C, add a solution of dimethylamine (2.0-2.5 eq) in THF or as a gas.

-

Seal the reaction vessel and stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine.

-

Purify the crude product by distillation or column chromatography to yield 2-hydroxy-N,N-dimethyl-acetamide.

Step 2: O-Benzylation

-

Dissolve 2-hydroxy-N,N-dimethyl-acetamide (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF.

-

Cool the solution to 0 °C and add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Benzyloxy-N,N-dimethyl-acetamide.

Reactivity of the Benzyloxy Group: Deprotection Strategies

The cleavage of the benzyl ether in 2-Benzyloxy-N,N-dimethyl-acetamide is a critical transformation for unmasking the hydroxyl group. The choice of deprotection method is dictated by the overall molecular structure and the presence of other functional groups. The stability of the adjacent N,N-dimethyl-acetamide moiety under the chosen conditions is a key consideration. Amides are generally robust; however, harsh acidic or basic conditions can lead to hydrolysis.

The primary methods for benzyl ether cleavage are:

-

Catalytic Hydrogenolysis/Transfer Hydrogenation: A mild and widely used method.

-

Acid-Catalyzed Cleavage: Effective but can be harsh and may require specific reagents for sensitive substrates.

-

Oxidative Deprotection: A valuable alternative, particularly when hydrogenolysis is not feasible.

Catalytic Hydrogenolysis and Transfer Hydrogenation

Catalytic hydrogenolysis is arguably the most common and chemoselective method for the deprotection of benzyl ethers. The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Figure 1: General workflow for the catalytic hydrogenolysis of 2-Benzyloxy-N,N-dimethyl-acetamide.

Mechanism: The reaction proceeds via the adsorption of the substrate onto the surface of the palladium catalyst, followed by the oxidative addition of the C-O bond to the metal center. Subsequent reaction with hydrogen leads to the formation of the deprotected alcohol and toluene as a byproduct.

Catalytic Transfer Hydrogenation: A practical alternative to using flammable hydrogen gas is catalytic transfer hydrogenation (CTH).[5] In this method, a hydrogen donor such as formic acid, ammonium formate, or cyclohexene is used to generate hydrogen in situ.[6][7] This technique is often performed at or near room temperature and atmospheric pressure, enhancing its safety and operational simplicity.

Experimental Protocol: Catalytic Transfer Hydrogenation

-

Dissolve 2-Benzyloxy-N,N-dimethyl-acetamide (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add 10% palladium on carbon (5-10 mol% Pd).

-

To this suspension, add a hydrogen donor such as ammonium formate (5-10 eq) or formic acid (excess).

-

Stir the reaction mixture vigorously at room temperature, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

If formic acid or ammonium formate was used, an aqueous workup may be necessary to remove residual salts.

-

Purify the crude product by column chromatography or crystallization.

Acid-Catalyzed Cleavage

Strong Lewis acids, most notably boron tribromide (BBr₃) and boron trichloride (BCl₃), are effective reagents for the cleavage of benzyl ethers.[8][9]

Figure 2: Logical flow of acid-catalyzed debenzylation.

Mechanism: The Lewis acid coordinates to the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by a halide ion (from the Lewis acid) at the benzylic carbon results in the cleavage of the C-O bond. An aqueous workup is then required to hydrolyze the resulting borate ester to furnish the free alcohol.

Causality in Reagent Choice: The choice between BBr₃ and BCl₃ can be critical. BBr₃ is generally more reactive than BCl₃.[10] For substrates containing other acid-sensitive functional groups, the milder BCl₃ might be preferred. The presence of the amide group in 2-Benzyloxy-N,N-dimethyl-acetamide is a key consideration, as strong acidic conditions can promote its hydrolysis. Therefore, these reactions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. The use of a cation scavenger, such as pentamethylbenzene, can be beneficial in preventing Friedel-Crafts-type side reactions where the liberated benzyl cation might otherwise alkylate electron-rich aromatic rings.[11]

Experimental Protocol: Debenzylation with Boron Tribromide

-

Dissolve 2-Benzyloxy-N,N-dimethyl-acetamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add a solution of boron tribromide (1.1-1.5 eq) in DCM dropwise over 15-30 minutes.

-

Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.

-

Carefully quench the reaction at -78 °C by the slow addition of methanol, followed by water.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Oxidative Deprotection

Oxidative methods provide a valuable alternative for benzyl ether cleavage, especially when the molecule contains functional groups that are sensitive to hydrogenolysis (e.g., alkenes, alkynes) or strong Lewis acids.[1] Common reagents for oxidative debenzylation include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium nitrate (CAN).

Mechanism with DDQ: The reaction is believed to proceed through a single-electron transfer (SET) mechanism, initiating with the formation of a charge-transfer complex between the electron-rich benzyl ether and the electron-deficient DDQ. This is followed by hydride abstraction from the benzylic position to form a resonance-stabilized benzylic cation. Subsequent attack by water leads to the formation of a hemiacetal, which then decomposes to the deprotected alcohol and benzaldehyde. Recent studies have shown that visible light can promote the DDQ-mediated debenzylation, allowing for milder reaction conditions.[12][13][14][15][16]

Experimental Protocol: Oxidative Debenzylation with DDQ

-

Dissolve 2-Benzyloxy-N,N-dimethyl-acetamide (1.0 eq) in a mixture of an organic solvent (e.g., DCM or acetonitrile) and water (typically 10:1 to 20:1).

-

Add DDQ (1.2-2.0 eq) to the solution.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC. The reaction may be accelerated by gentle heating or irradiation with visible light.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to remove the DDQ byproducts and isolate the desired alcohol.

Comparative Analysis of Deprotection Methods

The selection of an appropriate deprotection strategy is paramount and depends on the specific chemical context of the substrate.

| Method | Reagents/Conditions | Advantages | Disadvantages | Amide Stability |

| Catalytic Hydrogenolysis | H₂, Pd/C | High chemoselectivity; mild conditions; clean reaction. | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups); catalyst can be pyrophoric. | Generally excellent. |

| Catalytic Transfer Hydrogenation | H-donor (e.g., HCOOH, HCOONH₄), Pd/C | Avoids use of H₂ gas; generally mild conditions. | May require stoichiometric amounts of the H-donor; potential for side reactions with some donors. | Generally excellent. |

| Acid-Catalyzed Cleavage | BBr₃, BCl₃, AlCl₃ | Effective for robust substrates; can cleave multiple ether types. | Harsh conditions; not suitable for acid-labile groups; potential for Friedel-Crafts side reactions. | Potentially compromised under prolonged or harsh acidic conditions. |

| Oxidative Deprotection | DDQ, CAN | Compatible with hydrogenation-sensitive groups; mild conditions possible (e.g., with photo-oxidation). | Requires stoichiometric oxidant; can be sensitive to other oxidizable groups; DDQ is toxic. | Generally good under neutral or slightly acidic conditions. |

Conclusion

The benzyloxy group in 2-Benzyloxy-N,N-dimethyl-acetamide serves as a robust and versatile protecting group for the α-hydroxyl functionality. Its reactivity is well-defined, and its removal can be achieved through several reliable methods. Catalytic hydrogenolysis and transfer hydrogenation stand out as the mildest and often most chemoselective options, provided the substrate lacks other reducible moieties. For more complex molecules where hydrogenolysis is not viable, oxidative deprotection with reagents like DDQ offers an excellent alternative. Acid-catalyzed cleavage with Lewis acids such as BBr₃ remains a powerful tool, though it requires careful control of reaction conditions to preserve the integrity of the amide bond and other sensitive functional groups. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower researchers to strategically employ and cleave the benzyloxy group in 2-Benzyloxy-N,N-dimethyl-acetamide, facilitating the efficient synthesis of target molecules in drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Transformation of benzyl alcohol with N,N-dimethylacetamide under air.... Retrieved from [Link]

-

ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Retrieved from [Link]

- Cavedon, C., Sletten, E. T., Madani, A., Niemeyer, O., Seeberger, P. H., & Pieber, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514–518.

-

ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal-free based catalytic transfer hydrogenation of 1,4-benzoxazines. Retrieved from [Link]

-

ResearchGate. (n.d.). DDQ-assisted oxidative debenzylation of benzyl ethers under visible-light irradiation. Retrieved from [Link]

-

Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]

- Lee, S. D., & Lee, Y. S. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups.

-

ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN103524369A - Synthesis method of N, N-dimethylacetamide.

-

NIH National Library of Medicine. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Retrieved from [Link]

-

Organic Syntheses. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Retrieved from [Link]

-

ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Retrieved from [Link]

-

Freie Universität Berlin. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]

-

MDPI. (n.d.). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Retrieved from [Link]

-

Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]

-

Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Retrieved from [Link]

- Google Patents. (n.d.). US8193390B2 - Method for the production of N,N-dimethylacetamide (DMAC).

-

University of California, Irvine. (n.d.). PS#2_answer key. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines. Retrieved from [Link]

-

Reddit. (2014). Will BBr3 cleave a benzyl ether?. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Show related. Retrieved from [Link]

Sources

- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caloongchem.com [caloongchem.com]

- 3. CN103524369A - Synthesis method of N, N-dimethylacetamide - Google Patents [patents.google.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. atlanchimpharma.com [atlanchimpharma.com]

- 10. reddit.com [reddit.com]

- 11. orgsyn.org [orgsyn.org]

- 12. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. orgsyn.org [orgsyn.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]

Methodological & Application

Application Note: A Reliable Protocol for the Laboratory-Scale Synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide, a valuable intermediate in organic synthesis. The methodology is designed for researchers in academic and industrial settings, including those in drug development. The protocol first details the preparation of the precursor, N,N-dimethyl-2-hydroxyacetamide, via the amidation of methyl glycolate. This is followed by a detailed procedure for the O-benzylation of N,N-dimethyl-2-hydroxyacetamide using a Williamson ether synthesis. This guide emphasizes the rationale behind procedural steps, safety considerations, and methods for the purification and characterization of the final product.

Introduction

2-Benzyloxy-N,N-dimethyl-acetamide is a bifunctional molecule incorporating a protected hydroxyl group in the form of a benzyl ether and an N,N-disubstituted amide. This structural arrangement makes it a useful building block in the synthesis of more complex molecules, where the benzyl group can be readily removed under reductive conditions to reveal a primary alcohol for further functionalization. The N,N-dimethylamide moiety is generally stable to a range of reaction conditions. This application note outlines a robust and reproducible laboratory-scale synthesis of this compound.

Overall Synthetic Workflow

The synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide is achieved in two main stages, starting from commercially available methyl glycolate. The first step involves the amidation of the ester with dimethylamine to yield N,N-dimethyl-2-hydroxyacetamide. The second step is the etherification of the hydroxyl group with benzyl bromide under basic conditions.

Part 1: Synthesis of N,N-dimethyl-2-hydroxyacetamide

This initial step involves the formation of the amide bond through the reaction of an ester, methyl glycolate, with dimethylamine. This is a classic nucleophilic acyl substitution reaction. While direct amidation of glycolic acid is possible, the ester route is often cleaner and avoids the acid-base reaction between the carboxylic acid and the amine, which can complicate the reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier |